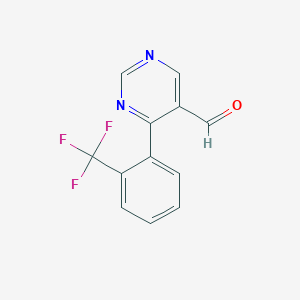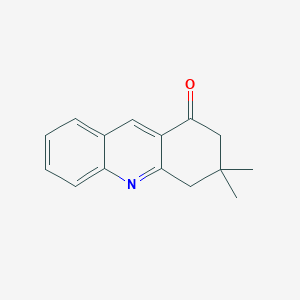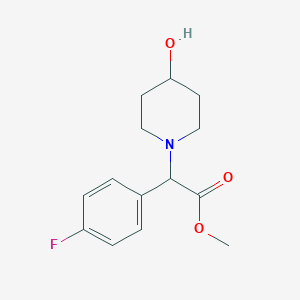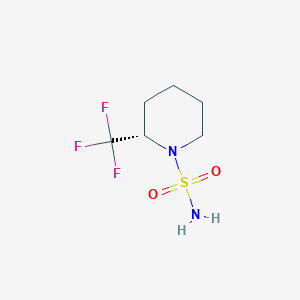![molecular formula C17H15NO8 B13091128 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is a complex organic compound characterized by the presence of two benzo[d][1,3]dioxole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
N-Methylation:
Coupling Reaction: The two benzo[d][1,3]dioxole units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Oxalate Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrogen atom, converting the amine to an amine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of amine oxides.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
科学研究应用
Chemistry
In chemistry, N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound, which lacks the N-methyl and oxalate groups.
N-Methylbenzo[d][1,3]dioxole: Similar structure but without the second benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxol-5-amine: Lacks the N-methyl group and the oxalate salt form.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is unique due to the presence of two benzo[d][1,3]dioxole units and the N-methylation, which confer distinct chemical and biological properties. The oxalate salt form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
属性
分子式 |
C17H15NO8 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-N-methyl-1,3-benzodioxol-5-amine;oxalic acid |
InChI |
InChI=1S/C15H13NO4.C2H2O4/c1-16(10-2-4-12-14(6-10)19-8-17-12)11-3-5-13-15(7-11)20-9-18-13;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
TXTPHXWRYSVRKP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)

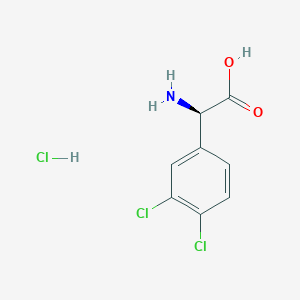
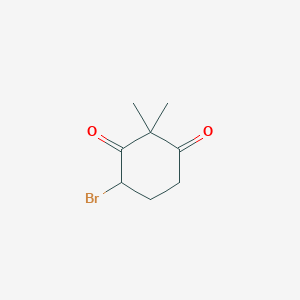

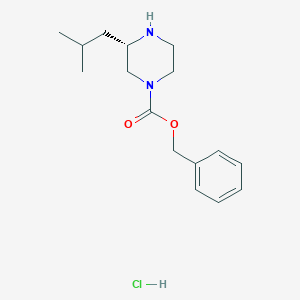
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
